REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[OH-:11].[Na+].C(Cl)(Cl)Cl>CC(C)=O>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([O:1][C:5]([CH3:6])([CH3:4])[C:8]([OH:10])=[O:11])=[CH:3][CH:4]=1)(=[O:10])[CH3:9] |f:1.2|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
( d )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 L
|
Type
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solvent
|
Smiles
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CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
2-(p-Acetylphenoxy)-2-methylpropionic acid was prepared from 545 g
|
Type
|
CUSTOM
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Details
|
The product was recrystallized from carbon tetrachloride and from isopropyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(OC(C(=O)O)(C)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |